4-(Methylsulfonyl)benzyl Alcohol
Overview
Description
4-(Methylsulfonyl)benzyl Alcohol, also known as [4-(methylsulfonyl)phenyl]methanol, is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is characterized by the presence of a benzyl alcohol group substituted with a methylsulfonyl group at the para position. This compound is typically found as a white to yellow powder or crystals and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)benzyl Alcohol can be synthesized through several methods. One common approach involves the selective oxidation of 4-methylsulfonyltoluene to produce 4-(methylsulfonyl)benzaldehyde, which is then reduced to this compound . The oxidation step typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes followed by reduction. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)benzyl Alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-(methylsulfonyl)benzylamine under appropriate conditions.
Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: 4-(Methylsulfonyl)benzaldehyde, 4-(Methylsulfonyl)benzoic acid.
Reduction: 4-(Methylsulfonyl)benzylamine.
Substitution: Various ethers and esters depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)benzyl Alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with similar reactivity but lacking the methylsulfonyl group.
4-(Methylsulfonyl)benzaldehyde: An oxidized form of 4-(Methylsulfonyl)benzyl Alcohol with different reactivity and applications.
4-(Methylsulfonyl)benzoic Acid: A further oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both a benzyl alcohol group and a methylsulfonyl group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECCFBGAJOLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396615 | |
Record name | 4-(Methylsulfonyl)benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-77-8 | |
Record name | 4-(Methylsulfonyl)benzyl Alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methanesulfonylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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